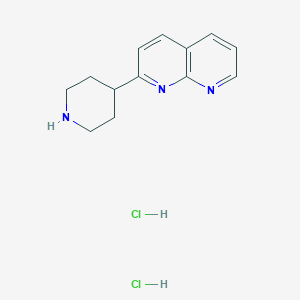
2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a chemical compound that features a piperidine ring attached to a naphthyridine moiety
作用機序
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit a variety of biological activities . For instance, some piperidine derivatives have shown significant inhibitory bioactivity in HepG2 cells .
Biochemical Pathways
For example, some piperidine derivatives have been found to inhibit soluble epoxide hydrolase (sEH), which metabolizes epoxyeicosatrienoic acids (EETs), potent endogenous anti-inflammatory mediators .
Pharmacokinetics
For instance, many potent sEH inhibitors (sEHI) have been developed, but many contain highly lipophilic substituents limiting their availability .
Result of Action
For example, some piperidine derivatives have shown significant inhibitory bioactivity in HepG2 cells .
Action Environment
For instance, the activation of IKKb is one of the major factors of NF-κB transcription, which induces chronic inflammation in carcinomas, leading to desmoplasia and neoplastic progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives.
科学的研究の応用
2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2-(Piperidin-4-yl)benzoic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition reactions.
Uniqueness
2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of biological targets
特性
IUPAC Name |
2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10;;/h1-4,7,10,14H,5-6,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVFCXHTHDVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














